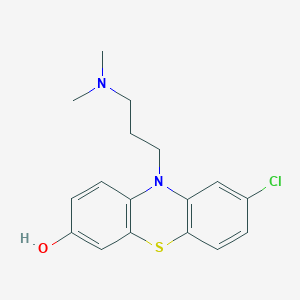

7-Hydroxychlorpromazine

概要

説明

7-ヒドロキシクロルプロマジンは、フェノチアジン系に属する第一世代の抗精神病薬であるクロルプロマジンの代謝産物です。クロルプロマジンは、統合失調症、精神病性障害、および躁うつ病の躁状態の治療に広く使用されています。7-ヒドロキシクロルプロマジンは、特にCYP1A2を含むシトクロムP450酵素による代謝過程で形成されます .

2. 製法

合成経路と反応条件: 7-ヒドロキシクロルプロマジンの合成は、一般的にクロルプロマジンの水酸化を伴います。このプロセスは、特定の条件下で、特にCYP1A2を含むシトクロムP450酵素によって触媒されます。

工業的生産方法: 7-ヒドロキシクロルプロマジンの工業的生産は、主に直接合成された化合物ではなく代謝産物であるため、十分に文書化されていません。 親化合物であるクロルプロマジンの生産は、2-クロロ-N,N-ジメチルアニリンと硫黄を反応させ、その後環化させてフェノチアジン環構造を形成することによって行われます。7-ヒドロキシクロルプロマジンを形成する水酸化は、その後、代謝過程で起こります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxychlorpromazine typically involves the hydroxylation of chlorpromazine. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP1A2, under specific conditions.

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily a metabolite rather than a directly synthesized compound. the production of chlorpromazine, its parent compound, involves the reaction of 2-chloro-N,N-dimethylaniline with sulfur and subsequent cyclization to form the phenothiazine ring structure. The hydroxylation to form this compound would then occur through metabolic processes .

化学反応の分析

反応の種類: 7-ヒドロキシクロルプロマジンは、以下の化学反応を含むさまざまな化学反応を起こします。

酸化: この化合物はさらに酸化されてキノン誘導体を形成できます。

還元: 還元反応は、それをクロルプロマジンに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物:

酸化: キノン誘導体。

還元: クロルプロマジン。

置換: さまざまな置換フェノチアジン誘導体.

4. 科学研究への応用

7-ヒドロキシクロルプロマジンは、科学研究においていくつかの用途があります。

化学: フェノチアジン系薬物の代謝を調べる研究における基準化合物として使用されています。

生物学: クロルプロマジンの代謝経路における役割について研究されています。

医学: 薬理学的効果と潜在的な治療用途について調査されています。

科学的研究の応用

Pharmacological Effects

-

Antipsychotic Activity :

- 7-Hydroxychlorpromazine exhibits antipsychotic properties that may complement those of chlorpromazine. Studies indicate that higher plasma concentrations of this metabolite correlate with better clinical control in patients treated with chlorpromazine for schizophrenia. Specifically, patients with effective symptom management had significantly elevated levels of this compound compared to those poorly controlled, suggesting its role in therapeutic efficacy .

-

Metabolic Studies :

- The quantification of this compound is crucial for understanding the metabolism of chlorpromazine. A validated LC-MS/MS method has been established to measure this metabolite in various biological matrices, including human liver microsomes and placenta microsomes. This method demonstrated high accuracy and precision, facilitating further research into the biotransformation pathways of chlorpromazine .

-

Interaction with Other Drugs :

- Research has shown that co-administration of flunitrazepam with chlorpromazine significantly alters the pharmacokinetics of both drugs, leading to increased serum concentrations of this compound. This interaction underscores the importance of understanding drug combinations in clinical settings, particularly regarding potential toxicity .

Clinical Implications

-

Predicting Therapeutic Response :

- The ratio of this compound to chlorpromazine sulfoxide has been proposed as a biomarker for predicting therapeutic outcomes in patients receiving chlorpromazine. Higher ratios were associated with better symptom control, indicating that monitoring this metabolite could enhance personalized treatment strategies .

-

Cerebrospinal Fluid Concentration :

- In studies involving patients with schizophrenia, this compound was detected in cerebrospinal fluid (CSF), where its concentration was positively correlated with serum levels. This finding suggests that the metabolite may play a role in central nervous system activity and could be relevant for assessing drug efficacy .

Research Findings Summary Table

作用機序

7-ヒドロキシクロルプロマジンの作用機序は、脳内のドーパミン受容体との相互作用を伴います。クロルプロマジンと同様に、D2 ドーパミン受容体で拮抗作用を示します。この拮抗作用は、脳内のドーパミン活性を調節することによって、精神病症状を軽減するのに役立ちます。この化合物は、セロトニン受容体やアドレナリン受容体を含む他の神経伝達物質系とも相互作用します .

類似の化合物:

クロルプロマジン: 抗精神病薬として広く使用されている親化合物。

モノ-N-デスメチルクロルプロマジン: 同様の薬理学的特性を持つ別の代謝産物。

クロルプロマジンスルホキシド: 異なる薬理学的活性を持つ代謝産物

独自性: 7-ヒドロキシクロルプロマジンは、7位に特異的な水酸化があるため、薬理学的活性と代謝安定性に影響を与え、ユニークです。この水酸化は、それを他の代謝産物と区別し、クロルプロマジンの代謝経路における独自の役割に貢献します .

類似化合物との比較

Chlorpromazine: The parent compound, widely used as an antipsychotic.

Mono-N-desmethylchlorpromazine: Another metabolite with similar pharmacological properties.

Chlorpromazine sulfoxide: A metabolite with different pharmacological activity

Uniqueness: 7-Hydroxychlorpromazine is unique due to its specific hydroxylation at the 7th position, which influences its pharmacological activity and metabolic stability. This hydroxylation differentiates it from other metabolites and contributes to its distinct role in the metabolic pathway of chlorpromazine .

生物活性

7-Hydroxychlorpromazine (7-OH-CPZ) is an active metabolite of chlorpromazine, a widely used antipsychotic medication. Understanding the biological activity of 7-OH-CPZ is crucial due to its potential implications in pharmacotherapy and toxicology, particularly in patients undergoing long-term treatment with chlorpromazine.

Metabolism and Pharmacokinetics

Chlorpromazine is metabolized primarily in the liver, where it undergoes various biotransformations, leading to the formation of several metabolites, including this compound. This metabolite has been identified in the urine and liver of patients treated with chlorpromazine, indicating its relevance in clinical settings .

Table 1: Comparison of Chlorpromazine and this compound

| Parameter | Chlorpromazine | This compound |

|---|---|---|

| Chemical Structure | Phenothiazine derivative | Hydroxylated phenothiazine derivative |

| Primary Use | Antipsychotic agent | Active metabolite with pharmacological effects |

| Metabolism Site | Liver | Liver (metabolite) |

| Biological Effects | Sedative, antiemetic | Reverses amphetamine-induced depression |

| Toxicity Potential | Lower toxicity | Potential toxic effects at high concentrations |

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity. It has been shown to reverse amphetamine-induced depression in neuronal cells, suggesting a role in modulating neurotransmitter systems . This effect may contribute to the therapeutic efficacy of chlorpromazine in managing psychiatric disorders.

Toxicity Concerns

Despite its therapeutic potential, 7-OH-CPZ has also been associated with toxicity. Studies have isolated this metabolite from patients receiving high doses of chlorpromazine for extended periods, raising concerns about its safety profile . The compound's potential for toxicity emphasizes the need for careful monitoring of patients on chlorpromazine therapy.

Case Studies

A notable case study involved a patient treated with high doses of chlorpromazine who developed symptoms indicative of toxicity. Analysis revealed elevated levels of this compound, correlating with adverse effects such as sedation and cognitive impairment. This case highlights the importance of understanding the metabolic pathways and effects of chlorpromazine's metabolites in clinical practice .

Research Findings

Recent studies have focused on improving the understanding of the metabolism of chlorpromazine and its derivatives. For instance, a study established a sensitive LC-MS/MS method for quantifying this compound in biological samples, enabling better assessment of its pharmacokinetics and dynamics . This method has been validated across various microsomal enzymes, indicating significant variances in metabolite formation rates between human liver and placenta microsomes.

特性

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICFFJZGXWEIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175128 | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-62-7 | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2095-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYCHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0X9L6UVP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。